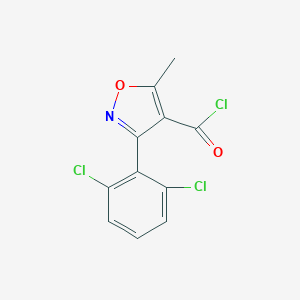

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Vue d'ensemble

Description

Le chlorure de Dcimc, également connu sous le nom de chlorure de 3-(2,6-dichlorophényl)-5-méthylisoxazole-4-carbonyle, est un composé chimique de formule moléculaire C11H6Cl3NO2 et de masse moléculaire 290,53 g/mol . Ce composé est connu pour son activité antibiotique et est principalement utilisé dans la recherche scientifique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le chlorure de Dcimc peut être synthétisé par réaction de l'acide 3-(2,6-dichlorophényl)-5-méthylisoxazole-4-carboxylique avec le chlorure de thionyle (SOCl2) sous reflux . La réaction implique généralement le chauffage de l'acide carboxylique avec le chlorure de thionyle, ce qui conduit à la formation du dérivé chlorure d'acyle.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du chlorure de Dcimc ne soient pas largement documentées, l'approche générale implique l'utilisation de chlorure de thionyle ou d'autres agents chlorants pour convertir les acides carboxyliques en chlorures d'acyle. Cette méthode est évolutive et peut être adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de Dcimc subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Il peut réagir avec des nucléophiles tels que des amines, des alcools et des thiols pour former des amides, des esters et des thioesters correspondants.

Hydrolyse : En présence d'eau, le chlorure de Dcimc peut s'hydrolyser pour former l'acide carboxylique correspondant.

Réactifs et conditions courantes

Nucléophiles : Les amines, les alcools et les thiols sont des nucléophiles couramment utilisés dans les réactions de substitution avec le chlorure de Dcimc.

Catalyseurs : Dans certains cas, des catalyseurs tels que la pyridine ou la triéthylamine sont utilisés pour faciliter la réaction.

Principaux produits formés

Amides : Formées par réaction avec des amines.

Esters : Formées par réaction avec des alcools.

Thioesters : Formées par réaction avec des thiols.

Applications de la recherche scientifique

Le chlorure de Dcimc a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique pour former divers dérivés.

Biologie : Étudié pour ses propriétés antibiotiques et son utilisation potentielle dans les traitements antimicrobiens.

Médecine : Étudié pour ses applications thérapeutiques potentielles en raison de son activité antibiotique.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action du chlorure de Dcimc implique sa capacité à inhiber la croissance bactérienne en interférant avec la synthèse des protéines. Il cible les ribosomes bactériens, empêchant la formation de protéines essentielles à la survie des bactéries . Cette action le rend efficace comme agent antibiotique.

Applications De Recherche Scientifique

Chemical Overview

- Chemical Name: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

- CAS Number: 4462-55-9

- Molecular Formula: C11H6Cl3NO2

- Molecular Weight: 290.524 g/mol

- IUPAC Name: 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its utility in drug development is highlighted by its role in creating anti-inflammatory and anti-cancer agents. Researchers have noted its potential to enhance drug efficacy and specificity against targeted diseases .

Case Study:

A study demonstrated that derivatives synthesized from this compound exhibited significant anti-cancer properties in vitro, showcasing its potential as a lead compound for further drug development .

Agricultural Chemicals

In the agricultural sector, this compound is used in the formulation of agrochemicals. It contributes to the development of effective herbicides and pesticides that aim to improve crop yields while minimizing environmental impact .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Effectiveness | Environmental Impact |

|---|---|---|---|

| This compound | Herbicide | High | Low |

| Other Compounds | Various | Varies | Varies |

Material Science

The compound is involved in creating advanced materials such as polymers and coatings. These materials are engineered to exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study:

Research indicates that coatings developed using this compound demonstrate superior resistance to corrosion compared to traditional materials, which can lead to longer-lasting products in construction and manufacturing sectors .

Biochemical Research

In biochemical research, this compound is utilized to study various biochemical pathways. It aids researchers in elucidating mechanisms of action for biological processes crucial for drug discovery and understanding disease mechanisms .

Example Applications:

- Investigating enzyme inhibition mechanisms.

- Studying cellular signaling pathways affected by specific drugs.

Mécanisme D'action

The mechanism of action of Dcimc chloride involves its ability to inhibit bacterial growth by interfering with protein synthesis. It targets bacterial ribosomes, preventing the formation of essential proteins required for bacterial survival . This action makes it effective as an antibiotic agent.

Comparaison Avec Des Composés Similaires

Composés similaires

Céfazoline sodique : Un antibiotique bêta-lactamique à activité bactéricide.

Difloxacine chlorhydrate : Un antibiotique fluoroquinolone à activité antibactérienne à large spectre.

Quinupristine : Un antibiotique macrolide-lincosamide-streptogramin qui inhibe la synthèse des liaisons peptidiques.

Unicité

Le chlorure de Dcimc est unique en raison de sa structure spécifique, qui comprend un groupe dichlorophényle et un cycle isoxazole. Cette structure confère des propriétés chimiques et une activité biologique distinctes, ce qui en fait un composé précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, also known as DCIMC chloride, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a dichlorophenyl group attached to a methylisoxazole moiety, which is significant for its pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6Cl3NO2

- Molecular Weight : 290.524 g/mol

- CAS Number : 4462-55-9

- IUPAC Name : 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole derivatives with chlorinating agents. For example, one method involves using phenyl vinyl sulfone in the presence of acyl and carbamoyl radicals generated from the compound itself .

Antitumor Activity

Research indicates that derivatives of isoxazole compounds, including DCIMC chloride, exhibit notable antitumor properties. In vitro studies demonstrate that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds with similar structures have shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231), suggesting that DCIMC chloride may possess similar properties .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been explored in various studies. Compounds related to DCIMC chloride have demonstrated significant antibacterial and antifungal activities. For instance, structural analogs have been tested against common pathogens and shown effective inhibition rates .

The biological activity of DCIMC chloride is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Radical Generation : The photochemical generation of radicals from DCIMC chloride has been studied, indicating its role in mediating oxidative stress within cells .

Case Studies

- Anticancer Studies : A study published in Science.gov highlighted the synthesis and biological evaluation of isoxazole derivatives, noting that certain compounds exhibited strong cytotoxic effects on cancer cells. The study emphasized the importance of substituent groups in enhancing biological activity .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial activity of various isoxazole derivatives against bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Biological Activities

Propriétés

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQGELJKDARDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057747 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-55-9 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.